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Abstract
This technical guide provides a comprehensive overview of the discovery, origin, and biological

characterization of Favolon, an antifungal triterpenoid, and its related compound, Favolon B.

Initially isolated from a Favolaschia species, Favolon demonstrated significant antifungal

properties. A subsequent analog, Favolon B, was discovered from Mycena sp., offering further

insights into the bioactivity of this class of compounds. This document details the experimental

protocols for the isolation and characterization of these molecules, presents their quantitative

biological data in a comparative format, and elucidates the putative signaling pathway through

which they exert their antifungal effects. The information is intended to serve as a foundational

resource for researchers in natural product chemistry, mycology, and antifungal drug

development.

Introduction
The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance,

necessitates the discovery and development of novel antifungal agents. Fungi themselves are

a prolific source of structurally diverse and biologically active secondary metabolites. Among

these, the Basidiomycota have been recognized as a rich reservoir of novel compounds with

therapeutic potential. In 1995, a novel antifungal triterpenoid, named Favolon, was isolated
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from the fermentation broth of a Favolaschia species.[1] A decade later, in 2005, a closely

related compound, Favolon B, was isolated from the Chilean fungus Mycena sp. strain 96180.

[2] Both compounds belong to the ergostane class of triterpenoids and exhibit notable

biological activities. This guide provides an in-depth technical summary of the discovery and

scientific investigation of these promising natural products.

Discovery and Origin
Favolon from Favolaschia sp.
The initial discovery of Favolon was reported in 1995 by Anke et al. from an unidentified

species of the genus Favolaschia (family Mycenaceae).[1] The genus Favolaschia comprises

small, poroid fungi with a worldwide distribution, particularly in tropical and subtropical regions.

[3] These fungi are known to produce a variety of bioactive secondary metabolites.[4][5]

Favolon B from Mycena sp.
In 2005, Aqueveque, Anke, and colleagues reported the isolation of Favolon B from Mycena

sp. strain 96180, a fungus collected from the endemic forest soil in Contulmo, Chile.[2] The

genus Mycena is a large and diverse group of saprotrophic fungi, also belonging to the family

Mycenaceae.[6]

Experimental Protocols
Isolation and Purification of Favolon from Favolaschia
sp.
Note: The 1995 publication by Anke et al. provides limited detail on the experimental protocol.

The following is a generalized procedure based on standard methods for isolating fungal

secondary metabolites and the available information.

3.1.1. Fermentation: The Favolaschia species was cultivated in a suitable liquid medium to

promote the production of secondary metabolites. Fermentation was likely carried out in shake

flasks or a bioreactor under controlled conditions of temperature, pH, and aeration.

3.1.2. Extraction: The fermentation broth, including the mycelium, was extracted with an

organic solvent such as ethyl acetate. This step partitions the nonpolar secondary metabolites,

including Favolon, into the organic phase.
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3.1.3. Chromatographic Purification: The crude extract was subjected to a series of

chromatographic techniques to isolate Favolon. This typically involves:

Silica Gel Column Chromatography: The crude extract was applied to a silica gel column and

eluted with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate

compounds based on polarity.

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing

Favolon were further purified using preparative HPLC with a suitable column (e.g., C18) and

a mobile phase (e.g., methanol-water or acetonitrile-water gradient).

3.1.4. Structure Elucidation: The structure of Favolon was determined using spectroscopic

methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR)

spectroscopy (¹H, ¹³C, and 2D-NMR experiments).

Isolation and Purification of Favolon B from Mycena sp.
strain 96180
The protocol for Favolon B is more explicitly detailed in the 2005 publication by Aqueveque et

al.[2]

3.2.1. Fermentation: Mycena sp. strain 96180 was grown in a YMG medium (0.4% yeast

extract, 1% malt extract, 0.4% glucose) at 22°C on a rotary shaker (120 rpm) for 20 days.

3.2.2. Extraction: The culture broth (2.5 liters) was extracted with an equal volume of ethyl

acetate. The organic phase was evaporated to yield a crude extract (915 mg).

3.2.3. Chromatographic Purification:

Silica Gel Column Chromatography: The crude extract was applied to a silica gel column

(Merck 60, 0.063-0.2 mm; 3 x 30 cm). Elution with a 3:7 mixture of ethyl acetate and

methanol yielded 33 mg of an enriched product containing the active compound.

Preparative High-Performance Liquid Chromatography (HPLC): Final purification was

achieved by preparative HPLC using a Jasco model PU-980 with a diode array detector and

a Macherey and Nagel column (250 x 21.2 mm, 7 µm).
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3.2.4. Spectroscopic Characterization: The structure of Favolon B was elucidated using ¹H

NMR, ¹³C NMR, HMBC, and NOESY experiments. High-resolution mass spectrometry was

used to determine the molecular formula.

Antifungal Susceptibility Testing
The antifungal activity of the isolated compounds was quantified by determining the Minimum

Inhibitory Concentration (MIC) using a broth microdilution method according to the guidelines

of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on

Antimicrobial Susceptibility Testing (EUCAST) for filamentous fungi.[7][8][9]

3.3.1. Inoculum Preparation: Fungal spores or conidia were harvested from fresh cultures on a

suitable agar medium (e.g., Potato Dextrose Agar) and suspended in sterile saline. The

suspension was adjusted to a standardized concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴

conidia/mL).

3.3.2. Assay Procedure:

Serial twofold dilutions of the test compounds were prepared in a 96-well microtiter plate

containing a suitable broth medium (e.g., RPMI-1640).

Each well was inoculated with the standardized fungal suspension.

The plates were incubated at an appropriate temperature (e.g., 35°C) for a specified period

(e.g., 24-72 hours), depending on the growth rate of the fungus.

The MIC was determined as the lowest concentration of the compound that completely

inhibited visible growth.

Cytotoxicity Assay (for Favolon B)
The cytotoxic activity of Favolon B was evaluated against the human leukemia cell line HL-60

(ATCC CCL-240).[10]

3.4.1. Cell Culture: HL-60 cells were maintained in RPMI-1640 medium supplemented with

10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with

5% CO₂.
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3.4.2. MTT Assay:

HL-60 cells were seeded in 96-well plates at a density of approximately 5 x 10⁵ cells/mL.

The cells were treated with various concentrations of Favolon B for a specified duration

(e.g., 24, 48, or 72 hours).

After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide (MTT) was added to each well.

The plates were incubated for an additional 4 hours to allow for the formation of formazan

crystals by viable cells.

The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

The absorbance at 570 nm was measured using a microplate reader.

The concentration that inhibited cell growth by 50% (IC₅₀) was calculated from the dose-

response curve.

Quantitative Data
The biological activities of Favolon and Favolon B are summarized in the tables below.

Table 1: Antifungal Activity of Favolon and Favolon B (MIC in µg/mL)

Fungal Species
Favolon (from Favolaschia
sp.)

Favolon B (from Mycena
sp.)

Botrytis cinerea - < 10

Mucor miehei < 20 < 10

Paecilomyces variotii < 20 < 10

Penicillium notatum - < 10

Note: Specific MIC values for the original Favolon were not detailed in the initial publication.

The values presented are based on the reported activity levels. Favolon B showed no activity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1247350?utm_src=pdf-body
https://www.benchchem.com/product/b1247350?utm_src=pdf-body
https://www.benchchem.com/product/b1247350?utm_src=pdf-body
https://www.benchchem.com/product/b1247350?utm_src=pdf-body
https://www.benchchem.com/product/b1247350?utm_src=pdf-body
https://www.benchchem.com/product/b1247350?utm_src=pdf-body
https://www.benchchem.com/product/b1247350?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1247350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


against bacteria and yeasts.[2]

Table 2: Cytotoxic Activity of Favolon and Favolon B (IC₅₀ in µg/mL)

Cell Line
Favolon (from Favolaschia
sp.)

Favolon B (from Mycena
sp.)

L1210 (mouse leukemia) > 100 (not cytotoxic) -

HL-60 (human leukemia) - 10

Colon 320 (human colon

adenocarcinoma)
- 25

Signaling Pathways and Experimental Workflows
Putative Antifungal Mechanism: Inhibition of Ergosterol
Biosynthesis
Favolon and Favolon B are ergostane-type triterpenoids. The primary mechanism of action for

many antifungal agents targeting ergostane biosynthesis is the inhibition of key enzymes in the

ergosterol biosynthesis pathway.[11][12][13][14] Ergosterol is an essential component of the

fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for

maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[3] The

inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic

sterol intermediates, ultimately resulting in fungal cell death.
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Caption: Putative mechanism of action of Favolon via inhibition of the ergosterol biosynthesis

pathway.

Experimental Workflow for Discovery and
Characterization
The discovery of novel bioactive compounds from fungi like Favolon follows a systematic

workflow, from initial screening to final characterization.
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Caption: General experimental workflow for the discovery of bioactive compounds from fungi.
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Conclusion
Favolon and Favolon B represent promising antifungal triterpenoids from the Basidiomycota.

Their discovery highlights the potential of fungi, particularly from the genera Favolaschia and

Mycena, as sources of novel drug leads. The likely mechanism of action through the inhibition

of the ergosterol biosynthesis pathway provides a solid foundation for further investigation and

potential development. The detailed experimental protocols and quantitative data presented in

this guide are intended to facilitate future research into this interesting class of natural

products, including mechanism of action studies, structure-activity relationship analyses, and

the exploration of their therapeutic potential. Further research is warranted to fully elucidate the

specific enzymatic targets of Favolon and Favolon B and to explore their efficacy in in vivo

models of fungal infection.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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